molecular formula C11H16N2O3 B4627437 N'-hexanoylfuran-2-carbohydrazide

N'-hexanoylfuran-2-carbohydrazide

Cat. No.: B4627437
M. Wt: 224.26 g/mol
InChI Key: QUNJYUMZGMGGIP-UHFFFAOYSA-N
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Description

N’-hexanoylfuran-2-carbohydrazide is a chemical compound with the molecular formula C11H16N2O3 It is a derivative of furan-2-carbohydrazide, where the hydrazide group is bonded to a hexanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-hexanoylfuran-2-carbohydrazide can be synthesized through the reaction of furan-2-carbohydrazide with hexanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid generated during the reaction. The general reaction scheme is as follows:

Furan-2-carbohydrazide+Hexanoyl chlorideN’-hexanoylfuran-2-carbohydrazide+HCl\text{Furan-2-carbohydrazide} + \text{Hexanoyl chloride} \rightarrow \text{N'-hexanoylfuran-2-carbohydrazide} + \text{HCl} Furan-2-carbohydrazide+Hexanoyl chloride→N’-hexanoylfuran-2-carbohydrazide+HCl

Industrial Production Methods

Industrial production of N’-hexanoylfuran-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-hexanoylfuran-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the hydrazide group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-hexanoylfuran-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be employed in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its medicinal properties may reveal applications in drug development, particularly for its potential antimicrobial or anticancer activities.

    Industry: In materials science, N’-hexanoylfuran-2-carbohydrazide can be used in the synthesis of polymers or as a precursor for functional materials.

Mechanism of Action

The mechanism of action of N’-hexanoylfuran-2-carbohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing biological pathways or catalytic processes. The exact mechanism depends on the specific application and the molecular environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbohydrazide: The parent compound, which lacks the hexanoyl group.

    N’-hexanoyl-2-furohydrazide: A closely related compound with similar structural features.

    Nicotinoylhydrazones: Compounds with similar hydrazide functionality but different aromatic backbones.

Uniqueness

N’-hexanoylfuran-2-carbohydrazide is unique due to the presence of both the furan ring and the hexanoyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and materials science.

Properties

IUPAC Name

N'-hexanoylfuran-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-2-3-4-7-10(14)12-13-11(15)9-6-5-8-16-9/h5-6,8H,2-4,7H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNJYUMZGMGGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NNC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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